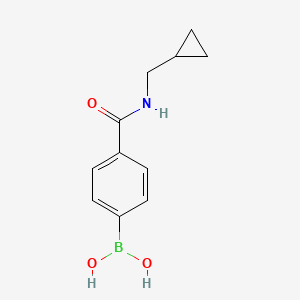

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,1-2,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKCMWAYHJQWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-N-(cyclopropylmethyl)benzamide

Reagents :

-

4-Bromobenzoic acid (1 equiv)

-

Cyclopropylmethylamine (1.2 equiv)

-

EDCI (1.2 equiv), HOBt (1.2 equiv)

-

DMF, rt, 12 h

Procedure :

4-Bromobenzoic acid is activated with EDCI/HOBt in DMF, followed by reaction with cyclopropylmethylamine. The crude product is purified via recrystallization (ethanol/water) to yield white crystals (85–90% yield).

Characterization :

Miyaura Borylation to Install Boronic Acid

Reagents :

-

4-Bromo-N-(cyclopropylmethyl)benzamide (1 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

Pd(dppf)Cl2 (0.05 equiv), KOAc (3 equiv)

-

Dioxane, 80°C, 12 h

Procedure :

The aryl bromide undergoes Pd-catalyzed borylation in anhydrous dioxane. After filtration and concentration, the pinacol boronate ester is hydrolyzed with 1N HCl in THF/water (1:1) to afford the boronic acid.

Optimization Notes :

-

Catalyst Screening : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in yield (78% vs. 52%).

-

Solvent Effects : Dioxane provides higher conversion than DMF or toluene.

-

Acid Hydrolysis : Protodeboronation is minimized by maintaining pH >4 during hydrolysis.

Characterization :

-

1H NMR (DMSO-d6) : δ 8.12 (s, 2H, B(OH)2), 7.89 (d, J=8.0 Hz, 2H, ArH), 7.62 (d, J=8.0 Hz, 2H, ArH), 3.20 (d, J=6.8 Hz, 2H, CH2), 1.08–1.15 (m, 1H, CH), 0.48–0.55 (m, 2H, CH2), 0.30–0.36 (m, 2H, CH2).

-

13C NMR : δ 167.2 (C=O), 140.1 (C-B), 132.4, 128.7, 126.3 (ArC), 43.6 (CH2), 10.2 (CH), 6.4 (CH2).

Alternative Routes and Comparative Analysis

Lithium-Halogen Exchange Borylation

Reagents :

-

4-Bromo-N-(cyclopropylmethyl)benzamide (1 equiv)

-

n-BuLi (1.1 equiv), triisopropyl borate (2 equiv)

-

THF, −78°C to rt

Procedure :

Lithium-halogen exchange at −78°C, followed by boronation and acidic work-up, yields the boronic acid in 65–70% yield. This method is less scalable due to cryogenic conditions but avoids Pd residues.

Direct Amidation of 4-Boronobenzoic Acid

Limitations :

4-Boronobenzoic acid is prone to protodeboronation during amidation. Protective strategies (e.g., MIDA boronate) are required but add synthetic steps, reducing overall yield (<50%).

Critical Data Tables

Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 78 | ≥95 | High | Pd-catalyzed, one-pot |

| Lithium-Halogen Exchange | 65 | ≥90 | Moderate | Pd-free |

| Direct Amidation | 45 | ≥85 | Low | Avoids halogenated intermediates |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl2 | Yield ↑ from 52% to 78% |

| Solvent | Anhydrous dioxane | Prevents boronate hydrolysis |

| Hydrolysis pH | 4–5 | Minimizes protodeboronation |

Challenges and Mitigation Strategies

Scientific Research Applications

Anticancer Research

The compound's boronic acid moiety plays a significant role in the design of targeted therapies for cancer treatment. Boronic acids have been utilized in the development of drug delivery systems that enhance the targeting of cancer cells. For instance, nanoparticles modified with phenylboronic acid have shown improved efficacy in tumor targeting and penetration, leading to better therapeutic outcomes compared to non-decorated nanoparticles . The incorporation of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid into such systems could potentially enhance their effectiveness against various cancers.

Inhibition of Protein Targets

Research has indicated that compounds similar to this compound can act as inhibitors for critical proteins involved in cancer progression. For example, studies have demonstrated that boronic acids can inhibit the activity of proteins involved in DNA repair mechanisms, which is crucial for developing novel anticancer agents . The specific structure of this compound may provide unique interactions with these proteins, enhancing its potential as a therapeutic agent.

Cross-Coupling Reactions

This compound is involved in several cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds, particularly in creating complex molecules from simpler ones . The compound can facilitate the synthesis of aryl-substituted derivatives, which are essential in pharmaceuticals and agrochemicals.

Synthesis of Biologically Active Molecules

The compound serves as a reactant in synthesizing various biologically active molecules. For instance, it has been implicated in the creation of hybrid peptidomimetic molecules that act as inhibitors for specific protein targets like STAT3, which is involved in cell signaling pathways related to cancer and inflammation . Such applications underscore its versatility and importance in drug discovery and development.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of boronic acids, including this compound, is critical for optimizing their pharmacological properties. SAR studies have shown that modifications to the boronic acid structure can significantly influence its biological activity and interaction with target proteins . These insights are invaluable for guiding the design of new compounds with enhanced efficacy and reduced side effects.

Case Studies

Mechanism of Action

The mechanism of action of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and can be exploited for various applications, such as targeted drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be reversed under acidic conditions .

Comparison with Similar Compounds

(b) Bulkier Derivatives

- (R)-(3,5-Dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)boronic Acid (9b): Synthesized from 4-bromobenzoic acid precursors with additional methoxy groups, yielding 53% after multiple steps. Increased steric bulk from methoxy substituents complicates synthesis and lowers yields compared to non-bulkier analogs .

Physicochemical Properties

*Estimated values based on structural analogs.

(a) Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with IC₅₀ = 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) . The methoxyethyl group enhances hydrogen bonding and solubility.

- Target Compound : The cyclopropylmethyl group may improve target specificity due to its rigid structure, though its reduced polarity could limit solubility in biological assays .

(b) Antiproliferative Effects

- Target Compound : The cyclopropylmethyl group’s hydrophobicity may exacerbate solubility issues, necessitating formulation optimization for in vitro studies .

Reactivity in Suzuki-Miyaura Couplings

*Predicted based on reduced steric hindrance from cyclopropylmethyl vs. phenylethyl. The smaller substituent may allow better access to catalytic sites, improving yields and selectivity .

Biological Activity

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C12H16BNO2, and it features a boronic acid functional group attached to a phenyl ring with a cyclopropylmethyl carbamoyl substituent. This structure is significant as it influences the compound's reactivity and interactions with biological targets.

Boronic acids, including this compound, primarily exert their biological effects through interactions with diols and other nucleophilic groups in biomolecules. The boron atom can form reversible covalent bonds with hydroxyl groups, which is crucial for the modulation of enzyme activities and receptor interactions. This property is particularly important in the context of glycoproteins and glycolipids, where boronic acids can selectively bind to sialic acids on cell surfaces, influencing various cellular processes such as signaling and adhesion .

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, compounds structurally similar to this compound have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .

Case Study:

A study investigating the SAR of boronic acid derivatives found that modifications at the phenolic position significantly affected their potency against cancer cell lines. The introduction of bulky groups like cyclopropylmethyl enhanced the compound's ability to penetrate cellular membranes and interact with target proteins .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been linked to their interaction with essential bacterial enzymes. For example, certain boronic acids have been shown to disrupt peptidoglycan synthesis in bacterial cell walls .

Data Table: Antimicrobial Activity of Boronic Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Phenylboronic acid | S. aureus | 64 |

| Benzoxaborole | Pseudomonas aeruginosa | 16 |

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the substituents on the boronic acid core can significantly alter biological activity. For this compound, the cyclopropylmethyl group appears to enhance binding affinity for certain targets compared to simpler alkyl groups.

Key Findings:

Q & A

Q. What handling protocols prevent decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.